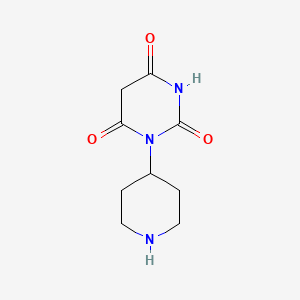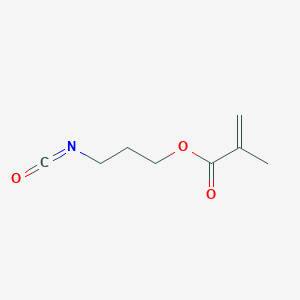methanol](/img/structure/B13210222.png)
[1-(Aminomethyl)cyclobutyl](cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclobutylmethanol: is an organic compound with the molecular formula C11H21NO. It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclobutylmethanol typically involves the reaction of cyclobutylmethanol with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Varied products depending on the substituents involved.
Scientific Research Applications
Chemistry: In chemistry, 1-(Aminomethyl)cyclobutylmethanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of cyclobutyl and cyclopentyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological molecules .
Medicine: In medicinal chemistry, 1-(Aminomethyl)cyclobutylmethanol may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclopentyl]methanol
- [1-(Aminomethyl)cyclopropyl]methanol
- [1-(2-Aminomethyl)phenyl]-4-piperidinylmethanol
- [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
Uniqueness: Compared to similar compounds, 1-(Aminomethyl)cyclobutylmethanol stands out due to its unique combination of cyclobutyl and cyclopentyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]-cyclopentylmethanol |
InChI |
InChI=1S/C11H21NO/c12-8-11(6-3-7-11)10(13)9-4-1-2-5-9/h9-10,13H,1-8,12H2 |
InChI Key |
JDHRCGLZTIKKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2(CCC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


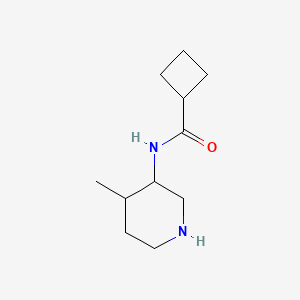
![4-[(2-Bromo-3-fluorophenyl)methyl]morpholine](/img/structure/B13210146.png)




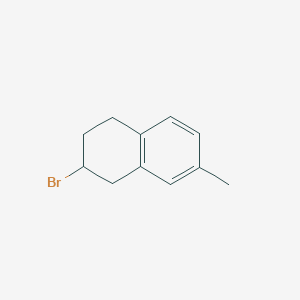
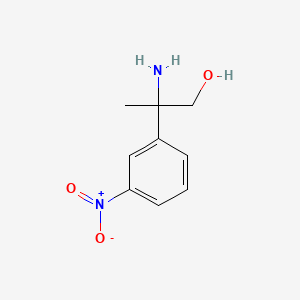
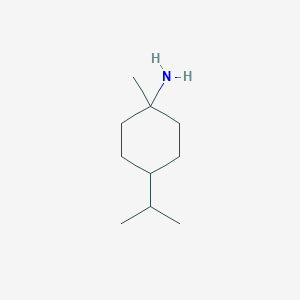
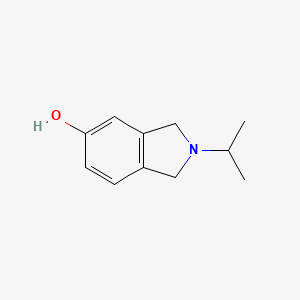
![3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13210194.png)
